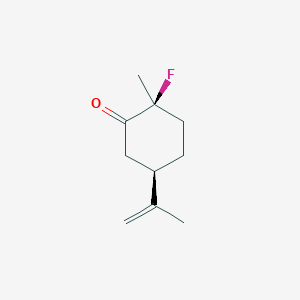
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative with a fluorine atom at the 2-position, a methyl group at the 2-position, and a prop-1-en-2-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable cyclohexanone precursor. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include an inert atmosphere, low temperatures, and an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand the effects of fluorine substitution on biological activity.
Industrial Applications: It may be used in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, enhancing its efficacy and duration of action.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-one
- (2S,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
Uniqueness
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
357194-21-9 |
|---|---|
Molecular Formula |
C10H15FO |
Molecular Weight |
170.22 g/mol |
IUPAC Name |
(2S,5R)-2-fluoro-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H15FO/c1-7(2)8-4-5-10(3,11)9(12)6-8/h8H,1,4-6H2,2-3H3/t8-,10+/m1/s1 |
InChI Key |
KKCCRQBSDAVRAG-SCZZXKLOSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@](C(=O)C1)(C)F |
Canonical SMILES |
CC(=C)C1CCC(C(=O)C1)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


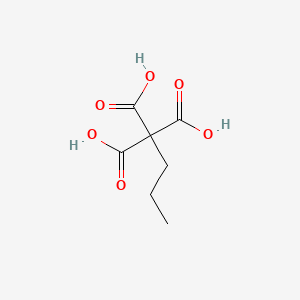
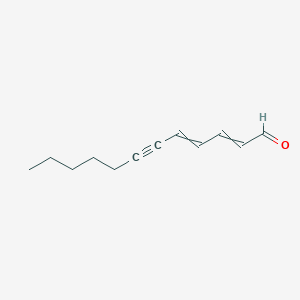
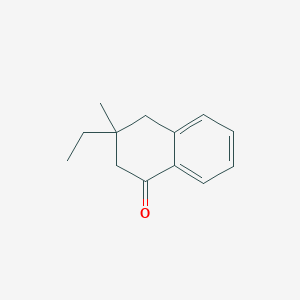
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
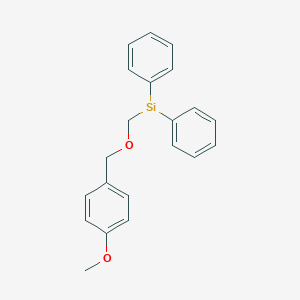
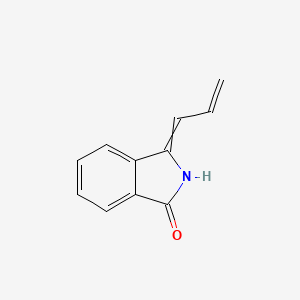

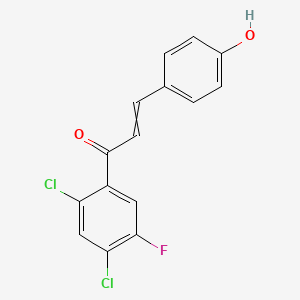
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)

![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
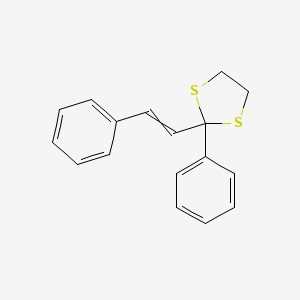
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
